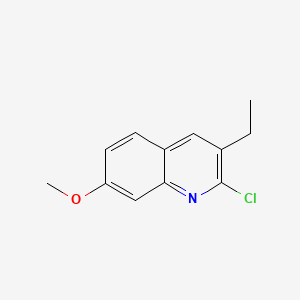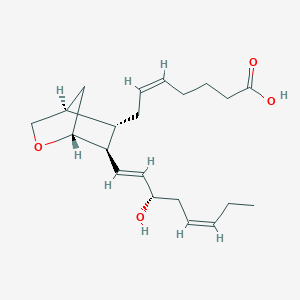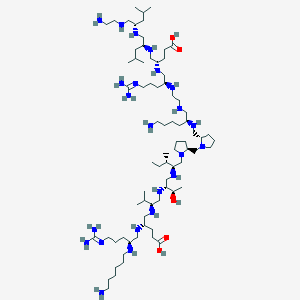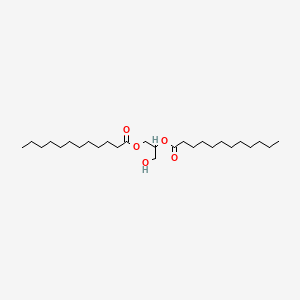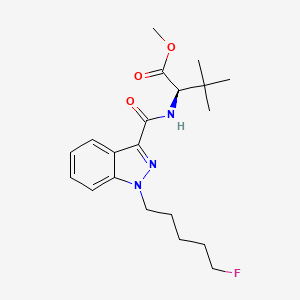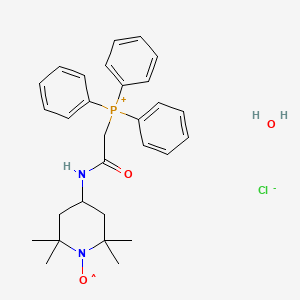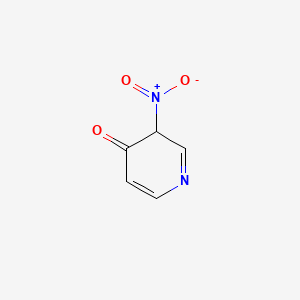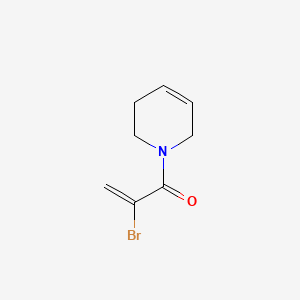
Chondroitin disaccharide di-diSB trisodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chondroitin disaccharide di-diSB trisodium salt is a type of polysaccharide . It is custom synthesized and modified to include a Click modification on the sugar, fluorination, glycosylation, and methylation .
Synthesis Analysis
Chondroitin disaccharide di-diSB trisodium salt is produced from various chondroitin sulfates by the action of chondroitin enzymes ABC and/or B . It is most typically synthesized from chondroitin sulfate B (dermatan sulfate) .Molecular Structure Analysis
The molecular formula of Chondroitin disaccharide di-diSB trisodium salt is C14H18NNa3O17S2 . The InChI key is QTXFYAVTBRRGLE-QYAHXJAGSA-K .Physical And Chemical Properties Analysis
Chondroitin disaccharide di-diSB trisodium salt has a molecular weight of 605.39 . It is dried by centrifugal evaporation from an aqueous solution . It should be stored at -20°C for long-term storage .Wissenschaftliche Forschungsanwendungen
Macrophage Analysis : Chondroitin sulfate/dermatan sulfate (CS/DS) chains, including Chondroitin disaccharide di-diSB, were analyzed in rat peritoneal resident macrophages. This study helped in understanding the composition and function of CS/DS in macrophages (Koshiishi, Hayashi, & Imanari, 1993).
X-ray Analysis : The conformation of chondroitin-4-sulfate calcium salt, a related compound, was investigated using X-ray analysis, which is significant for understanding the molecular structure of similar chondroitin sulfate compounds (Tanaka, 1978).
Pharmaceutical and Nutraceutical Use : Chondroitin sulfate is recommended as a symptomatic slow-acting drug in Europe for knee osteoarthritis and is used as a nutraceutical in dietary supplements, particularly in the United States (Volpi, 2007).
Gut Microbiome Modulation : A study on mice showed that chondroitin sulfate disaccharides, including Chondroitin disaccharide di-diSB, modulate gut microbial composition and may ameliorate stress-induced intestinal inflammation (Liu et al., 2017).
Dermatan Sulfate Analysis : Chondroitin sulfate disaccharides were used to characterize dermatan sulfate (DS) isomers in human kidney tissues, providing insights into the structure and function of these glycosaminoglycans (Murata & Yokoyama, 1987).
Analytical Methods : Advanced analytical methods, such as ultraperformance liquid chromatography and mass spectrometry, have been developed for the analysis of chondroitin disaccharides, enhancing our understanding of their complex chemical structure and biological importance (Solakyildirim, Zhang, & Linhardt, 2010).
Oral Absorption in Humans : The absorption and bioavailability of chondroitin sulfate after oral administration were studied in humans, revealing the influence of its structural characteristics on absorption (Volpi, 2003).
Metabolic Engineering : Chondroitin production in Escherichia coli was explored as a safer and more feasible approach for the synthesis of chondroitin sulfate, a precursor in pharmaceutical applications (He et al., 2015).
Wirkmechanismus
Chondroitin sulfates, including Chondroitin disaccharide di-diSB trisodium salt, are known to play roles in maintaining tissue structural integrity . They are frequently attached to proteins to form proteoglycans . Aberrant CS-PNN formations have been linked to a range of pathological states, including Alzheimer’s disease (AD) and schizophrenia .
Zukünftige Richtungen
Chondroitin disaccharide di-diSB trisodium salt has immense utility in the composition of pharmacological drugs formulated specifically to study diverse ailments associated with joints . The ability to comprehensively analyze the CS disaccharide composition from fixed brain tissue provides a means with which to identify alterations in the CS-GAG composition in relation to the onset and/or progression of neurological diseases . This will facilitate the development of CS as a bioactive nutraceutical .
Eigenschaften
IUPAC Name |
trisodium;(3R,4S)-2-[(3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO17S2.3Na/c1-4(17)15-8-11(10(32-34(25,26)27)7(3-16)28-13(8)21)30-14-9(31-33(22,23)24)5(18)2-6(29-14)12(19)20;;;/h2,5,7-11,13-14,16,18,21H,3H2,1H3,(H,15,17)(H,19,20)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3/t5-,7+,8+,9+,10-,11+,13?,14?;;;/m0.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXFYAVTBRRGLE-QYAHXJAGSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)[O-])OC2C(C(C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)OS(=O)(=O)[O-])OC2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18NNa3O17S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

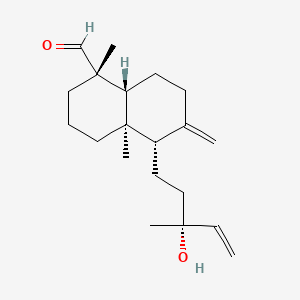

![3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,2-ethoxy-4-methyl-,ethylester,(1alpha,2bta,4alpha,5alpha)](/img/no-structure.png)
